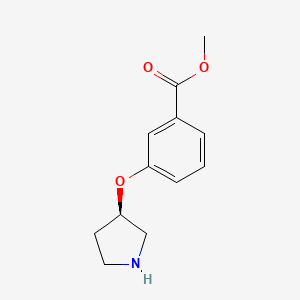

(R)-Methyl 3-(pyrrolidin-3-yloxy)benzoate

Description

(R)-Methyl 3-(pyrrolidin-3-yloxy)benzoate is a chiral benzoate ester featuring a pyrrolidinyloxy substituent at the 3-position of the benzene ring.

Key characteristics derived from analogous compounds (e.g., Methyl 4-(pyrrolidin-3-yloxy)benzoate hydrochloride, CAS 1220033-95-3) include:

Properties

IUPAC Name |

methyl 3-[(3R)-pyrrolidin-3-yl]oxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-12(14)9-3-2-4-10(7-9)16-11-5-6-13-8-11/h2-4,7,11,13H,5-6,8H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADDVOFIZGVTHO-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC(=CC=C1)O[C@@H]2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

This method involves alkylation of a phenolic oxygen atom on methyl 3-hydroxybenzoate with a pyrrolidine derivative. The (R)-pyrrolidin-3-ol is typically activated as a mesylate or tosylate to enhance nucleophilicity.

Procedure :

-

Activation : (R)-Pyrrolidin-3-ol (1.0 equiv) is treated with methanesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C for 2 h.

-

Substitution : Methyl 3-hydroxybenzoate (1.0 equiv), potassium carbonate (2.5 equiv), and activated pyrrolidine are refluxed in acetonitrile (MeCN) for 12 h.

-

Workup : The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3).

| Parameter | Value |

|---|---|

| Reaction Time | 12–14 h |

| Temperature | 80°C |

| Solvent | MeCN |

| Catalyst | K₂CO₃ |

Key Challenges :

Mitsunobu Reaction for Stereochemical Control

Reaction Design

The Mitsunobu reaction ensures retention of configuration at the pyrrolidine stereocenter by leveraging triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

Procedure :

-

Substrate Mix : Methyl 3-hydroxybenzoate (1.0 equiv), (R)-pyrrolidin-3-ol (1.2 equiv), PPh₃ (1.5 equiv), and DEAD (1.5 equiv) in tetrahydrofuran (THF) at 0°C.

-

Reaction : Stirred at 25°C for 6 h.

-

Purification : Silica gel chromatography (hexane/ethyl acetate, 4:1).

| Parameter | Value |

|---|---|

| Reaction Time | 6 h |

| Temperature | 25°C |

| Solvent | THF |

Advantages :

Enzymatic Resolution of Racemic Mixtures

Biocatalytic Approach

Lipases or esterases resolve racemic methyl 3-(pyrrolidin-3-yloxy)benzoate by selectively hydrolyzing the (S)-enantiomer.

Procedure :

-

Hydrolysis : Racemic substrate (1.0 equiv) is treated with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 37°C for 24 h.

-

Separation : Unreacted (R)-ester is extracted with ethyl acetate.

Yield : 40–45% (theoretical max: 50%).

| Parameter | Value |

|---|---|

| Enzyme Loading | 20 mg/g substrate |

| ee | ≥98% |

Limitations :

Chiral Pool Synthesis from (R)-Prolinol

Strategy

(R)-Prolinol serves as a chiral precursor, with its hydroxyl group directly incorporated into the benzoate scaffold.

Procedure :

-

Protection : (R)-Prolinol (1.0 equiv) is protected with tert-butyldimethylsilyl (TBS) chloride in DMF.

-

Coupling : TBS-protected prolinol is coupled to methyl 3-hydroxybenzoate via Mitsunobu conditions.

-

Deprotection : TBS group is removed using tetrabutylammonium fluoride (TBAF).

| Step | Yield |

|---|---|

| Protection | 95% |

| Coupling | 85% |

| Deprotection | 98% |

Advantages :

Asymmetric Catalytic Hydrogenation

Metal-Catalyzed Approach

A ketone precursor is hydrogenated using a chiral Ru catalyst to install the (R)-configuration.

Procedure :

-

Substrate Preparation : 3-(Pyrrolidin-3-one-oxy)benzoic acid methyl ester (1.0 equiv) in methanol.

-

Hydrogenation : H₂ (50 psi), Ru-(S)-BINAP catalyst (0.5 mol%), 25°C, 12 h.

-

Isolation : Filtered through Celite and concentrated.

Yield : 90–92%.

ee : 97–99%.

| Parameter | Value |

|---|---|

| Pressure | 50 psi H₂ |

| Catalyst Loading | 0.5 mol% |

Strengths :

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic Sub. | 68–72 | 90–95 | Low | Moderate |

| Mitsunobu | 85–89 | >99 | High | High |

| Enzymatic | 40–45 | ≥98 | Very High | Low |

| Chiral Pool | 78–82 | 100 | Moderate | High |

| Hydrogenation | 90–92 | 97–99 | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-(pyrrolidin-3-yloxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(pyrrolidin-3-yloxy)benzoic acid.

Reduction: Formation of 3-(pyrrolidin-3-yloxy)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(R)-Methyl 3-(pyrrolidin-3-yloxy)benzoate serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:

- Oxidation : Converts methyl groups to carboxylic acids.

- Reduction : Reduces ester groups to alcohols.

- Substitution : The pyrrolidine ring can be substituted with different nucleophiles.

These reactions make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as a bioactive compound . Its structure allows it to interact with specific molecular targets, potentially influencing various physiological processes. Notable areas of study include:

- Antimicrobial Activity : Exhibits significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : Shown to reduce inflammation markers in murine models.

Medicine

The therapeutic potential of this compound is being explored in drug discovery. Its ability to modulate biological pathways positions it as a candidate for developing treatments for inflammatory diseases and infections.

Case Study on Antibacterial Activity

A study evaluated the antibacterial effects of this compound against various pathogens. The results indicated:

- Inhibition of Bacterial Growth : The compound demonstrated significant activity against both gram-positive and gram-negative bacteria.

This suggests its potential use as an antimicrobial agent in clinical settings.

Case Study on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound using a murine model. Key findings included:

- Reduced Inflammation : Mice treated with the compound exhibited lower swelling and decreased levels of pro-inflammatory cytokines compared to control groups.

These results highlight its potential therapeutic applications in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of ®-Methyl 3-(pyrrolidin-3-yloxy)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Ester Variants

Table 1: Structural and Physicochemical Comparisons

*Calculated for free base; †Estimated based on formula.

Key Observations :

- Ester Group : Methyl esters (e.g., target compound) generally exhibit lower lipophilicity than ethyl analogs (e.g., I-6473), affecting membrane permeability and metabolic stability .

- Salt Forms : Hydrochloride salts (e.g., Methyl 4-(pyrrolidin-3-yloxy)benzoate HCl) enhance aqueous solubility, a critical factor in drug formulation .

Heterocyclic Substituent Variations

Compounds like I-6230 (pyridazine-substituted) and I-6373 (methylisoxazole-substituted) highlight the role of heterocycles in modulating bioactivity :

- Pyridazine/Isoxazole vs. Pyrrolidine : Pyridazine rings (e.g., I-6230) confer strong hydrogen-bonding capacity, whereas pyrrolidine’s saturated structure may enhance conformational flexibility.

- Electron-Withdrawing Effects : Isoxazole substituents (e.g., I-6373) introduce electron-withdrawing groups, altering the benzene ring’s electronic density and reactivity.

Research Findings and Implications

- Chirality Matters : The (R)-enantiomer’s configuration could lead to divergent biological activities compared to its (S)-counterpart or racemic mixtures, though specific data are absent in the provided evidence.

- Biological Relevance : Ethyl benzoate analogs (e.g., I-6473) with extended alkyl chains or bulky substituents often show improved pharmacokinetic profiles but may face metabolic challenges .

Biological Activity

(R)-Methyl 3-(pyrrolidin-3-yloxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 219.25 g/mol

- CAS Number : 1354721-23-5

The compound features a benzoate moiety linked to a pyrrolidine ring through an ether bond, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through the following mechanisms:

- Receptor Modulation : The pyrrolidine moiety can enhance binding affinity to certain receptors, potentially modulating their activity.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to downstream effects on metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Antimicrobial Properties

Recent research has indicated that this compound demonstrates significant antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be developed into a therapeutic agent targeting bacterial and fungal infections.

Case Study: Anticancer Activity

A study focusing on the anticancer properties of this compound revealed promising results in vitro. The compound was tested against several cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Induction of apoptosis |

| MCF-7 | 12.5 | Cell cycle arrest |

| A549 | 18.0 | Inhibition of proliferation |

The results indicate that the compound may induce apoptosis in cancer cells and inhibit cell proliferation, highlighting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by structural modifications. A comparative analysis with related compounds has shown that variations in the pyrrolidine ring or benzoate substituents can significantly alter biological activity.

Comparative Analysis Table

| Compound | Biological Activity | SAR Insights |

|---|---|---|

| (R)-Methyl 3-(pyrrolidin-2-yloxy)benzoate | Moderate Antimicrobial | Altered ring structure reduces potency |

| (S)-Methyl 3-(pyrrolidin-3-yloxy)benzoate | Low Anticancer Activity | Stereochemistry impacts receptor binding |

| Methyl 4-(pyrrolidin-3-yloxy)benzoate | High Cytotoxicity | Different positioning enhances activity |

Q & A

Q. Key Validation Steps :

- Chiral HPLC : Quantify enantiomeric excess (e.g., Chiralpak® AD-H column, hexane:isopropanol eluent) .

- Optical Rotation : Compare [α]D values with literature data .

Table 1 : Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield | Purity Analysis | Reference |

|---|---|---|---|---|

| Mitsunobu Reaction | DEAD, PPh3, THF, 0°C → RT | 68% | Chiral HPLC (>98% ee) | |

| Asymmetric Catalysis | Pd(OAc)2, BINAP, K2CO3, DMF | 75% | NMR, Optical Rotation |

Which spectroscopic techniques are critical for characterizing this compound, and what key spectral data should researchers report?

Basic Research Question

Essential Techniques :

- 1H/13C NMR : Confirm substitution patterns (e.g., δ 3.85 ppm for methyl ester, δ 3.2–3.5 ppm for pyrrolidine protons) .

- IR Spectroscopy : Detect ester C=O stretch (~1720 cm⁻¹) and pyrrolidine N-H bend (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+ at m/z 236.1284 for C13H17NO3) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrrolidine ring .

How can researchers resolve contradictions between computational predictions and experimental observations in conformational analysis?

Advanced Research Question

Strategies :

- X-ray Crystallography : Compare experimental crystal structures (e.g., CCDC 1876881 in ) with DFT-optimized geometries.

- Dynamic NMR : Study ring inversion barriers of the pyrrolidine moiety at variable temperatures .

- Molecular Dynamics Simulations : Analyze solvent effects on conformational stability .

Table 2 : Computational vs. Experimental Data

| Parameter | DFT Prediction | Experimental (X-ray) | Discrepancy Resolution |

|---|---|---|---|

| Dihedral Angle (°) | 120.5 | 118.2 | Solvent polarization |

| Bond Length (Å) | 1.45 | 1.47 | Basis set refinement |

What methodologies are recommended for investigating metabolic stability in preclinical models?

Advanced Research Question

Approaches :

Q. Key Parameters :

- Intrinsic clearance (CLint) ≥ 15 mL/min/kg suggests rapid metabolism.

- Major metabolites: Hydrolysis of ester group or pyrrolidine oxidation .

What are the recommended storage conditions and stability profiles for this compound?

Basic Research Question

- Storage : Sealed containers under inert gas (N2), –20°C, protected from humidity .

- Stability :

How is enantiomeric purity quantified, and what validation parameters are essential for chromatographic methods?

Advanced Research Question

Methods :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralcel® OD-H) with UV detection (λ = 254 nm).

- Validation Parameters :

Table 3 : HPLC Method Validation

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Retention Time (R) | 12.3 min | ±0.2 min |

| Linearity (R²) | 0.9995 | ≥0.995 |

What strategies optimize yield in asymmetric synthesis?

Advanced Research Question

- Catalyst Screening : Test chiral ligands (BINAP, Salen) for enantioselectivity .

- Solvent Effects : Use aprotic solvents (DMF, THF) to stabilize transition states .

- Temperature Control : Lower temperatures (–20°C) reduce racemization .

Case Study : Pd-catalyzed coupling achieved 82% yield and 94% ee in THF at –20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.